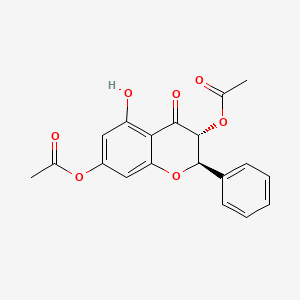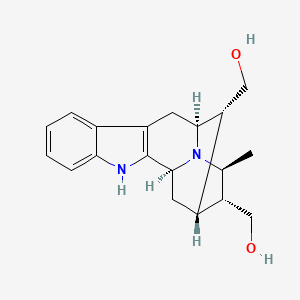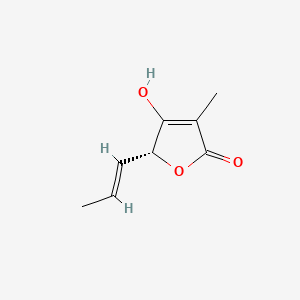
Shizukaol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The asymmetric total synthesis of Shizukaol derivatives has been achieved through methods involving catalytic asymmetric ketene-aldehyde cycloaddition, allylic alkylation/reduction/acidic cyclization, and double aldol condensation cascades. These methods facilitate the construction of the compound's complex molecular architecture, demonstrating the synthetic accessibility of Shizukaol C and its analogs (Wang et al., 2022).
Molecular Structure Analysis
This compound's molecular structure is characterized by its lindenane sesquiterpenoid skeleton, which forms the basis for its biological activity. The detailed molecular structure has been elucidated through various spectroscopic techniques, revealing a complex polycyclic architecture that is crucial for its antifungal efficacy.
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its unique molecular structure. Research focusing on C-H bond functionalization has highlighted the compound's capacity for undergoing transformations that enable the synthesis of various derivatives. These reactions are essential for exploring this compound's chemical space and potential as a lead compound in drug discovery (Godula & Sames, 2006).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and optical rotation, are critical for its characterization and application in further studies. Although specific details on the physical properties of this compound are not provided in the retrieved documents, these properties generally play a significant role in the compound's handling and formulation for biological assays.
Chemical Properties Analysis
This compound exhibits potent antifungal activities against a variety of plant pathogenic fungi, demonstrating its potential as a bioactive compound. The mechanism of action is likely related to its interaction with fungal cellular components, leading to the disruption of fungal growth and development. The compound's antifungal properties and its effects on mitochondrial dysfunction in hepatic cells highlight its biological significance and potential therapeutic applications (Kang et al., 2017).
Scientific Research Applications
Antifungal Activities : Shizukaol C has shown potent antifungal activities against a range of plant pathogenic fungi, such as Pythium ultimum, Phytophthora infestans, Botrytis cinerea, and others. It has demonstrated protective activities against wheat leaf rust and tomato late blight in greenhouse conditions, indicating its potential as an effective antifungal agent (Kang et al., 2017).
Pharmacological Potential : Research on other compounds from the same family, such as Shizukaol B and Shizukaol D, has revealed their capabilities in attenuating inflammatory responses and inhibiting the growth of liver cancer cells, respectively. These studies suggest that this compound and related compounds may have broader pharmacological applications (Pan et al., 2017), (Tang et al., 2016).
Chemical Analysis and Synthesis : Studies have been conducted on the structural analysis and synthesis of this compound, contributing to a deeper understanding of its chemical properties and potential for synthetic replication in pharmaceutical applications (Wu et al., 2018).
Mechanism of Action
Target of Action
Shizukaol C, a natural sesquiterpene isolated from Chloranthus multistachys, primarily targets Keap1 and Nrf2 . It also shows anti-HIV-1 replication activities in both wild-type HIV-1 and two NNRTIs-resistant strains .
Mode of Action
This compound interacts with its primary target, Keap1, by directly binding to it . This binding induces the nuclear translocation of Nrf2 . The activation of Nrf2 then upregulates the expression of glutathione-S-transferase pi (GSTpi) . This process inhibits the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)/p65, which is dependent on the this compound-mediated GSTpi expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Keap1-Nrf2-GSTpi pathway . Activation of this pathway leads to the inhibition of the downstream JNK-NF-κB/p65 activation . This results in the suppression of adhesion molecule expression and the adhesion of bone marrow-derived macrophages (BMDM) in vascular smooth muscle cells (VSMC) .
Result of Action
This compound exerts anti-inflammatory effects in TMAO-treated VSMC . It significantly suppresses TMAO-induced adhesion molecule expression and the adhesion of BMDM in VSMC . In vivo experiments have shown that this compound elevates the expression level of GSTpi in carotid arteries and alleviates TMAO-induced vascular inflammation .
Safety and Hazards
When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .
Biochemical Analysis
Biochemical Properties
Shizukaol C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glutathione S-transferase pi (GSTpi), where this compound activates the Keap1-Nrf2-GSTpi pathway, leading to enhanced detoxification and antioxidant responses . Additionally, this compound has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cell proliferation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, this compound alleviates inflammation induced by trimethylamine oxide through the activation of the Keap1-Nrf2-GSTpi pathway . This activation leads to increased expression of antioxidant enzymes and reduced oxidative stress. Furthermore, this compound influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for regulating gene expression and cellular metabolism. These effects contribute to its anti-inflammatory and cytoprotective properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the Keap1 protein, leading to the release and activation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes . This binding interaction results in the upregulation of genes involved in cellular defense mechanisms. Additionally, this compound inhibits the activity of specific kinases, such as JNK and p38 MAPK, which play roles in inflammatory responses and cell proliferation. These molecular interactions underpin the compound’s ability to modulate cellular functions and protect against oxidative damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the Keap1-Nrf2-GSTpi pathway, where this compound activates Nrf2, leading to the upregulation of detoxification and antioxidant enzymes . Additionally, this compound influences metabolic flux by modulating the activity of kinases involved in cellular signaling. These interactions affect metabolite levels and contribute to the compound’s overall biochemical effects.
properties
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIOCIPCJDWMT-ADSFGAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





